molecular formula C26H24Cl2N2O3 B2507061 (E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(2-morpholinoanilino)-2-propen-1-one CAS No. 478039-19-9

(E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(2-morpholinoanilino)-2-propen-1-one

Cat. No.: B2507061
CAS No.: 478039-19-9
M. Wt: 483.39
InChI Key: AZCAZCGFLMUJQA-VAWYXSNFSA-N
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Description

(E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(2-morpholinoanilino)-2-propen-1-one is a useful research compound. Its molecular formula is C26H24Cl2N2O3 and its molecular weight is 483.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystal Structure : Various compounds, including those with morpholine groups similar to (E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(2-morpholinoanilino)-2-propen-1-one, have been synthesized and analyzed for their structural properties. These compounds typically exhibit unique crystalline structures and intermolecular interactions, contributing to their potential applications in different scientific fields (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).
  • Photocycloaddition and Reactions with Carbonyl Compounds : Similar compounds have been studied for their behavior in photocycloaddition reactions with carbonyl compounds. These reactions are significant in synthesizing complex organic molecules, which can be useful in various scientific applications (van Wolven, Döpp, & Henkel, 2006).

Antimicrobial and Biological Activities

  • Antimicrobial Activities : Certain morpholine derivatives have shown promising antimicrobial activities. This suggests potential research applications of this compound in developing antimicrobial agents or studying microbial interactions (Merugu, Ramesh, & Sreenivasulu, 2010).

Optical Storage and Molecular Studies

  • Optical Storage Applications : Certain derivatives with morpholine groups have been explored for reversible optical storage applications. This research avenue could be relevant for this compound in terms of data storage and retrieval technologies (Meng, Natansohn, Barrett, & Rochon, 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it would interact with biological molecules in the body to exert its effects .

Safety and Hazards

The safety and hazards of this compound would depend on factors like its reactivity, toxicity, and how it’s handled. Proper safety precautions should always be taken when handling chemical compounds .

Future Directions

The future directions for this compound could involve further studies to better understand its properties, potential uses, and safety profile. This could include laboratory experiments, computational studies, and possibly clinical trials if it’s intended to be a drug .

Properties

IUPAC Name

(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(2-morpholin-4-ylanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Cl2N2O3/c27-21-8-5-20(23(28)17-21)18-33-22-9-6-19(7-10-22)26(31)11-12-29-24-3-1-2-4-25(24)30-13-15-32-16-14-30/h1-12,17,29H,13-16,18H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCAZCGFLMUJQA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC=CC(=O)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=CC=C2N/C=C/C(=O)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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